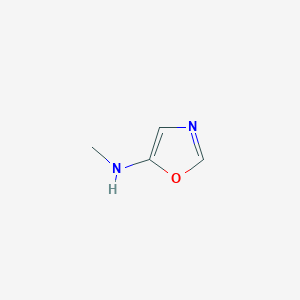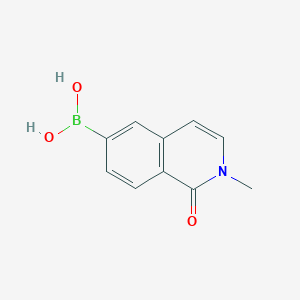
(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring, which is further substituted with a methyl group and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or boronate ester . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
化学反应分析
Types of Reactions
(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Secondary alcohols.
Substitution: New organoboron compounds with varied functional groups.
科学研究应用
(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Protein Interactions: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and stability.
Cell Signaling: By modulating enzyme activity and protein interactions, the compound can influence cell signaling pathways and cellular responses.
相似化合物的比较
(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid can be compared with other boronic acids and isoquinoline derivatives:
Similar Compounds: Phenylboronic acid, 2-isoquinolineboronic acid, and 6-methyl-1-oxoisoquinoline.
属性
分子式 |
C10H10BNO3 |
|---|---|
分子量 |
203.00 g/mol |
IUPAC 名称 |
(2-methyl-1-oxoisoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-12-5-4-7-6-8(11(14)15)2-3-9(7)10(12)13/h2-6,14-15H,1H3 |
InChI 键 |
FCEZJUSNCLFFIY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)C(=O)N(C=C2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



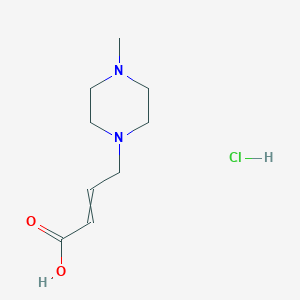
![(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B15146940.png)

![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-{[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B15146964.png)
![tert-butyl N-[2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B15146971.png)
![Methyl 4-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B15146983.png)
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146984.png)
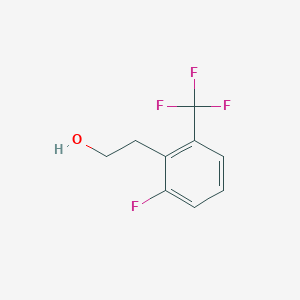
![2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde](/img/structure/B15147005.png)
![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one](/img/structure/B15147010.png)
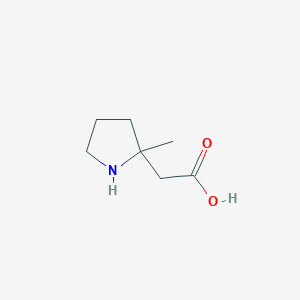
![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
